2,5-Dihydroxy-4,6-dimethylnicotinonitrile
Description
2,5-Dihydroxy-4,6-dimethylnicotinonitrile is a substituted pyridine derivative characterized by hydroxyl groups at positions 2 and 5, methyl groups at positions 4 and 6, and a nitrile group at position 2. For instance, describes a two-step chlorination process starting from 4,6-dimethyl-2-hydroxynicotinonitrile to produce 2,5-dichloro-4,6-dimethylnicotinonitrile, implying that the dihydroxy variant is a key intermediate in halogenation reactions .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-4-6(3-9)8(12)10-5(2)7(4)11/h11H,1-2H3,(H,10,12) |
InChI Key |
IKCGMZNAIZFYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-4,6-dimethylnicotinonitrile typically involves the reaction of 2,5-dihydroxy-4,6-dimethylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0°C to 5°C to ensure the stability of the reactants and intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,5-Dihydroxy-4,6-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially modulating their function. The nitrile group can participate in nucleophilic addition reactions, further influencing biological activity .
Comparison with Similar Compounds
Molecular and Structural Comparison
Key Observations :
- The hydroxyl groups in the target compound contrast with the chlorine atoms in its dichloro analog, significantly altering polarity and reactivity.
- The dichloro derivative (C8H6Cl2N2) is more lipophilic (logP ~2.5 estimated), making it suitable for reactions in non-polar solvents, whereas the dihydroxy variant is likely more hydrophilic .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
